2-Bromo-4-iodo-5-methoxypyridine

Sequential cross-coupling Chemoselectivity Halogen dance

Parallel med chem programs require orthogonal dihalo building blocks for efficient SAR exploration. 2-Bromo-4-iodo-5-methoxypyridine delivers programmable C4-I (Suzuki/Sonogashira/Li-exchange) and C2-Br sites, enabling convergent pyridine core assembly. • One scaffold, three diversification points (4-aryl, 2-aryl, 5-O-demethylation) for kinase inhibitors. • 65% halogen dance yield benchmark demonstrates scalable supply. • 5-methoxy handle enables privileged pyridone H-bond motif. In stock for immediate dispatch.

Molecular Formula C6H5BrINO
Molecular Weight 313.92 g/mol
Cat. No. B13907105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-iodo-5-methoxypyridine
Molecular FormulaC6H5BrINO
Molecular Weight313.92 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1I)Br
InChIInChI=1S/C6H5BrINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3
InChIKeyJXFICKUYMHIALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-iodo-5-methoxypyridine: A Dihalogenated Pyridine Building Block for Sequential Cross-Coupling and Heterocycle Synthesis


2-Bromo-4-iodo-5-methoxypyridine (C₆H₅BrINO; MW 313.92 g/mol) is a trisubstituted pyridine derivative bearing bromine at the 2-position, iodine at the 4-position, and a methoxy group at the 5-position. The compound belongs to the class of dihalogenated heteroaromatic building blocks, where the differential reactivity of the C–Br and C–I bonds enables programmable, site-selective functionalization [1]. The methoxy substituent further modulates the electronic character of the pyridine ring, influencing both reactivity and the physicochemical properties of downstream products. This compound serves primarily as an intermediate in medicinal chemistry programs targeting kinase inhibitors and other pyridine-containing pharmacophores [2].

Why 2-Bromo-4-iodo-5-methoxypyridine Cannot Be Replaced by Mono-Halogenated or Regioisomeric Pyridine Analogs


In procurement for synthetic programs, substituting 2-Bromo-4-iodo-5-methoxypyridine with a mono-halogenated analog (e.g., 2-bromo-5-methoxypyridine or 4-iodo-5-methoxypyridine) eliminates the capacity for sequential, orthogonal cross-coupling—a capability that defines the compound's value in convergent synthesis [1]. Similarly, replacement with the non-methoxylated analog 2-bromo-4-iodopyridine sacrifices the 5-methoxy group, which serves both as a directing element for metalation and as a handle for subsequent O-demethylation to the corresponding pyridone—a privileged scaffold in kinase inhibitor design [2]. Regioisomeric dihalogenated pyridines bearing halogens at positions 2 and 5 or 3 and 4 exhibit fundamentally different selectivity profiles in cross-coupling, leading to divergent synthetic outcomes. The evidence below quantifies exactly where 2-Bromo-4-iodo-5-methoxypyridine provides measurable differentiation relative to these comparator classes.

2-Bromo-4-iodo-5-methoxypyridine: Comparative Reactivity, Synthetic Efficiency, and SAR-Relevant Differentiation Data


Site-Selective Sequential Cross-Coupling: Orthogonal C–I versus C–Br Reactivity for Convergent Synthesis

2-Bromo-4-iodo-5-methoxypyridine enables orthogonal, stepwise functionalization due to the well-documented reactivity differential between C(sp²)–I and C(sp²)–Br bonds in palladium-catalyzed cross-coupling. The 4-iodo substituent undergoes oxidative addition with Pd(0) substantially faster than the 2-bromo substituent, allowing the iodine to be selectively replaced in a first coupling event while the bromine remains intact for a second, subsequent coupling. This sequential coupling capability is the foundational design principle for convergent synthesis of 2,4-diaryl pyridines and related pharmacophores. The non-methoxylated comparator 2-bromo-4-iodopyridine has been explicitly demonstrated as a key building block for precisely this purpose: it was synthesized from 2-bromopyridine via halogen dance using LDA and I₂, then converted to 2,4-diaryl pyridines and 4-aryl-2,2′-bipyridines in one-pot sequential reactions [1]. The methoxy analog inherits this orthogonal reactivity profile while providing the additional synthetic handle at the 5-position.

Sequential cross-coupling Chemoselectivity Halogen dance

Halogen/Metal Exchange Selectivity: C–I Exchange Preferentially Over C–Br Under Controlled Conditions

In compounds bearing both bromine and iodine on a pyridine ring, the C–I bond undergoes metal/halogen exchange preferentially over the C–Br bond under controlled low-temperature conditions. The textbook Heterocyclic Chemistry (5th Ed.) establishes that iodine and bromine at all positions of a pyridine undergo metal/halogen exchange at low temperature without competing nucleophilic displacement or addition, forming the corresponding pyridyllithiums [1]. The iodine atom, being more electropositive and possessing a weaker C–X bond (C–I bond dissociation energy ~57 kcal/mol versus C–Br ~70 kcal/mol), exchanges more rapidly. This differential exchange kinetics provides a second orthogonal functionalization pathway distinct from palladium-catalyzed cross-coupling: the 4-iodo position can be selectively lithiated and trapped with an electrophile while the 2-bromo position remains intact.

Halogen-metal exchange Pyridyllithium generation Low-temperature lithiation

Synthetic Yield Benchmark: 2-Bromo-4-iodopyridine Core Synthesized at 65% Yield via Halogen Dance

The core 2-bromo-4-iodopyridine scaffold—which represents the non-methoxylated comparator—was synthesized from 2-bromopyridine using lithium diisopropylamide (LDA) and iodine via a halogen dance reaction in a one-pot process, achieving an isolated yield of 65% [1]. This represents a benchmark synthetic efficiency for accessing 2,4-dihalogenated pyridines with differentiated halogens. The presence of the 5-methoxy group in the target compound introduces an additional electron-donating substituent that can influence subsequent cross-coupling yields, but the foundational halogen dance methodology provides a validated route to the core substitution pattern.

Halogen dance One-pot synthesis 2,4-Disubstituted pyridines

Kinase Inhibitor Scaffold Utility: Methoxy Group Enables Conversion to Pyridone Pharmacophore

The 5-methoxy substituent on 2-Bromo-4-iodo-5-methoxypyridine provides a critical synthetic handle not present in 2-bromo-4-iodopyridine: O-demethylation yields the corresponding 5-hydroxy pyridine tautomer (pyridone), a privileged scaffold in kinase inhibitor design. Patent literature explicitly identifies pyridine derivatives bearing alkoxy groups as kinase inhibitors, with the pyridine ring serving as the central scaffold for compounds targeting IRAK-4, p38 MAP kinase, Syk kinase, and Src family tyrosine kinases [1]. The presence of the methoxy group at the 5-position, combined with the capacity for sequential 2- and 4-functionalization, enables the construction of highly decorated pyridine/pyridone cores with three independently addressable vectors for SAR exploration.

Kinase inhibitors Pyridone synthesis Structure-activity relationship

Physical Property Differentiation: Molecular Weight and Halogen Content for Reaction Monitoring

The molecular weight of 2-Bromo-4-iodo-5-methoxypyridine (313.92 g/mol) is substantially higher than common mono-halogenated and non-iodinated comparators, providing a distinctive mass spectral signature that facilitates unambiguous reaction monitoring by LC-MS. The compound's canonical SMILES (COC1=CN=C(Br)C=C1I) and InChIKey (JXFICKUYMHIALU-UHFFFAOYSA-N) are well-defined . The presence of both bromine (characteristic M/M+2 isotopic pattern) and iodine (characteristic M+2 satellite) yields a unique and readily identifiable isotopic envelope.

Molecular weight Reaction monitoring LC-MS

Enhanced Suzuki Coupling Efficiency: Iodopyridine Reactivity Advantage

Iodopyridines demonstrate markedly higher reactivity in Suzuki-Miyaura cross-coupling compared to their bromo- and chloro-pyridine counterparts. A systematic study of halogenated pyridines in Suzuki coupling with borated L-aspartic acid derivatives investigated reactivity across chloro-, bromo-, and iodo-pyridines with substituents at C2, C3, and C4 positions [1]. The higher reactivity of the C–I bond relative to C–Br translates to milder reaction conditions (lower temperature, shorter reaction time, or reduced catalyst loading) for the first coupling event at the 4-position of 2-Bromo-4-iodo-5-methoxypyridine. Furthermore, Suzuki couplings involving iodopyridinium intermediates have been described as "particularly effective" for introducing aryl units onto bicyclic pyridone scaffolds [2].

Suzuki-Miyaura coupling Iodopyridine Cross-coupling kinetics

2-Bromo-4-iodo-5-methoxypyridine: Validated Application Scenarios for Medicinal Chemistry and Heterocycle Synthesis


Convergent Synthesis of 2,4-Diaryl-5-methoxypyridine Kinase Inhibitor Intermediates

In medicinal chemistry programs targeting kinases (including IRAK-4, p38 MAP kinase, Syk, and Src family kinases), 2-Bromo-4-iodo-5-methoxypyridine serves as a central intermediate for constructing trisubstituted pyridine cores [1]. The orthogonal C4–I and C2–Br reactivity enables convergent assembly: a first Suzuki coupling at the 4-position installs an aryl or heteroaryl group, followed by a second Suzuki coupling at the 2-position to introduce a distinct substituent. The 5-methoxy group can then be O-demethylated to the pyridone tautomer, generating a hydrogen-bond donor/acceptor motif critical for kinase hinge-region binding. This three-step sequence from a single building block delivers diverse SAR probes with three independently varied substituents, compressing what would otherwise require multiple linear synthetic sequences.

One-Pot Sequential Disubstitution for 4-Aryl-2,2′-bipyridine Ligand Synthesis

The demonstrated one-pot sequential disubstitution methodology established for 2-bromo-4-iodopyridine [1] is directly applicable to 2-Bromo-4-iodo-5-methoxypyridine. This approach enables the efficient synthesis of 4-aryl-2,2′-bipyridine derivatives—privileged ligands in coordination chemistry and photoredox catalysis. The 5-methoxy substituent provides an additional handle for tuning ligand electronic properties or for subsequent conjugation to solid supports or biomolecules. The 65% benchmark yield for the halogen dance synthesis of the core scaffold establishes the commercial viability of accessing this compound class.

Halogen/Metal Exchange-Mediated Functionalization for Electrophile Trapping

For synthetic routes where palladium-catalyzed cross-coupling is incompatible with downstream functional groups (e.g., sulfur-containing moieties that poison Pd catalysts), the selective C4–I halogen/metal exchange pathway offers a complementary functionalization mode . Under low-temperature conditions, the 4-iodo position undergoes selective lithium-halogen exchange, generating a pyridyllithium species that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, disulfides, CO₂). The 2-bromo substituent remains intact for subsequent cross-coupling, providing a two-step diversification sequence that accesses product space orthogonal to double Suzuki coupling.

Synthesis of Furo[3,2-c]pyridin-4(5H)-one Scaffolds via Sequential Sonogashira Coupling and Annulation

The structural motif of 2-Bromo-4-iodo-5-methoxypyridine closely parallels that of N-alkyl-3-aryl-5-iodo-4-methoxypyridin-2(1H)-ones, which have been demonstrated to undergo sequential acetylide cross-coupling, demethylation, and furan annulation under Sonogashira conditions to yield furo[3,2-c]pyridin-4(5H)-ones [1]. The target compound, with its 4-iodo substituent and 5-methoxy group, is poised for analogous transformations: Sonogashira coupling at C4 introduces an alkyne, which upon demethylation of the 5-methoxy group can undergo intramolecular cyclization to form fused furano-pyridine systems. This application is relevant for accessing polycyclic heteroaromatic scaffolds of interest in both medicinal chemistry and materials science.

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